2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
Description
2-(Methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic benzimidazole derivative characterized by a methoxymethyl group at position 2 and a 4-(o-tolyloxy)butyl chain at position 1 of the benzimidazole core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Benzimidazoles are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-16-9-3-6-12-19(16)24-14-8-7-13-22-18-11-5-4-10-17(18)21-20(22)15-23-2;/h3-6,9-12H,7-8,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFCXBPLNOGKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2COC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the methoxymethyl group: This step involves the protection of the benzimidazole nitrogen with a methoxymethyl group, often using methoxymethyl chloride in the presence of a base.
Attachment of the 4-(o-tolyloxy)butyl group: This step involves the alkylation of the benzimidazole core with 4-(o-tolyloxy)butyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Halogenated Derivatives : Compounds like 4h (Cl) and 4i (Br) exhibit higher melting points and antimicrobial potency, likely due to enhanced intermolecular interactions (e.g., halogen bonding) and electron-withdrawing effects .
- Methoxy-Substituted Analogs : The target compound’s methoxymethyl group may offer moderate lipophilicity compared to nitro or trifluoromethyl groups, balancing membrane permeability and solubility .
Antimicrobial Activity
- Halogenated Benzimidazoles : Compounds 2, 4, and 5 () show potent activity against S. aureus and S. typhi, with MIC values <10 µg/mL. The chloro and bromo substituents likely disrupt bacterial membrane integrity or enzyme function .
- Methoxy Derivatives : While direct data are lacking, 2-methoxy groups in related compounds (e.g., ) exhibit moderate activity, suggesting the target compound may require structural optimization for enhanced efficacy.
Enzyme Binding and Selectivity
- Triazole-Thiazole Hybrids (e.g., 9c in ): Docking studies reveal interactions with α-glucosidase and ATP-binding pockets, attributed to the triazole-thiazole motif’s hydrogen-bonding capacity . The target compound’s o-tolyloxy group may mimic these interactions but with reduced polarity.
- Sulfinyl Benzimidazoles (): The sulfinyl moiety in 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole enhances proton pump inhibition (e.g., akin to omeprazole), a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
